Structural Identity: Regioisomeric Benzonitrile Substitution (3-CN vs. 4-CN) Defines Molecular Recognition
The target compound bears a 3-cyanobenzoyl substituent on the pyrrolidine nitrogen. Its closest cataloged analog, 4-(3-(pyridazin-3-yloxy)pyrrolidine-1-carbonyl)benzonitrile (CAS 2034434-26-7), differs solely in the position of the nitrile group on the benzoyl ring (meta vs. para) . In LSD1 inhibitor patent families, the position and electronic character of substituents on the benzoyl ring are known to modulate potency; for example, related 4-(pyrrolidin-3-yl)benzonitrile analogs with varied substitution patterns exhibited Kd values ranging from 22 nM to >10 µM against LSD1 [1]. The regioisomeric difference is expected to alter the vector of the nitrile dipole and hydrogen-bond-accepting capacity at the target binding site, but no direct comparative potency data for these two specific compounds are available.
| Evidence Dimension | Benzonitrile regioisomerism (3-CN vs. 4-CN) effect on molecular geometry and predicted target engagement |
|---|---|
| Target Compound Data | 3-(3-(Pyridazin-3-yloxy)pyrrolidine-1-carbonyl)benzonitrile: meta-cyanobenzoyl substitution; InChI Key SFGWKJKCRGXCBG-UHFFFAOYSA-N |
| Comparator Or Baseline | 4-(3-(Pyridazin-3-yloxy)pyrrolidine-1-carbonyl)benzonitrile (CAS 2034434-26-7): para-cyanobenzoyl substitution; InChI Key differs |
| Quantified Difference | Regioisomeric shift from 3-CN to 4-CN; potency differential not quantified for these two exact compounds; class-level benchmark: LSD1 Kd range from 22 nM to >10 µM across analogs [1] |
| Conditions | Structural comparison; no direct biochemical assay data for target compound vs. comparator |
Why This Matters
For SAR-driven projects, the 3-cyano substitution represents a distinct chemical space point that cannot be replicated by the 4-cyano analog, necessitating procurement of the exact regioisomer.
- [1] Raina, K., et al. 'Development and evaluation of 4-(pyrrolidin-3-yl)benzonitrile derivatives as inhibitors of lysine specific demethylase 1.' Bioorganic & Medicinal Chemistry Letters, 2017, 27, 4755–4759. View Source
